1-(2-fluorophenyl)-N-(pyridin-4-ylmethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
Overview
Description
1-(2-fluorophenyl)-N-(pyridin-4-ylmethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a complex organic compound with a unique structure that combines several functional groups
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may have potential as a biochemical probe or tool for studying biological processes.
Medicine: It could be investigated for its potential therapeutic effects or as a lead compound for drug development.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Preparation Methods
The synthesis of 1-(2-fluorophenyl)-N-(pyridin-4-ylmethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the core pyrazole structure, followed by the introduction of the fluorophenyl, pyridinylmethyl, and pyrrolyl groups. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-(2-fluorophenyl)-N-(pyridin-4-ylmethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of 1-(2-fluorophenyl)-N-(pyridin-4-ylmethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2-fluorophenyl)-N-(pyridin-4-ylmethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide can be compared with other similar compounds, such as:
- 1-(2-chlorophenyl)-N-(pyridin-4-ylmethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
- 1-(2-bromophenyl)-N-(pyridin-4-ylmethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide These compounds share a similar core structure but differ in the substituents on the phenyl ring. The presence of different substituents can affect the compound’s chemical properties, reactivity, and potential applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
1-(2-fluorophenyl)-N-(pyridin-4-ylmethyl)-5-pyrrol-1-ylpyrazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5O/c21-17-5-1-2-6-18(17)26-20(25-11-3-4-12-25)16(14-24-26)19(27)23-13-15-7-9-22-10-8-15/h1-12,14H,13H2,(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBUZUCGBQDMRFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=C(C=N2)C(=O)NCC3=CC=NC=C3)N4C=CC=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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